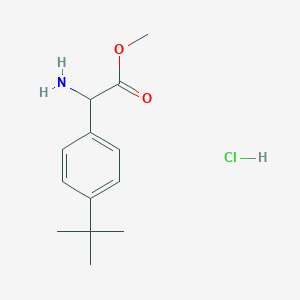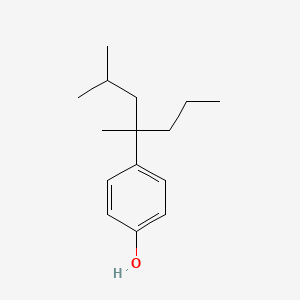![molecular formula C68H74S4 B3187177 6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydro-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene CAS No. 1420071-64-2](/img/structure/B3187177.png)
6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydro-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene
Descripción general
Descripción
6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydro-dithieno[2,3-d:2’,3’-d’]-s-indaceno[1,2-b:5,6-b’]dithiophene is a complex organic compound . It has been used in the design and synthesis of electron acceptors for high-efficiency organic solar cells .
Synthesis Analysis
The compound has been synthesized and used in the creation of novel fused ring electron acceptors, PDT and PDT-T, for organic solar cells . These acceptors comprise a central donor unit and two flanked acceptor units .Molecular Structure Analysis
The molecular structure of this compound is complex, comprising a central donor unit and two flanked acceptor units . The introduction of a thiophene bridge unit can markedly broaden the absorption of acceptors and enhance the film absorption coefficient .Chemical Reactions Analysis
The compound has been used in the creation of novel fused ring electron acceptors, PDT and PDT-T, for organic solar cells . The introduction of a thiophene bridge unit can markedly broaden the absorption of acceptors and enhance the film absorption coefficient .Physical And Chemical Properties Analysis
The optical bandgaps of PDT and PDT-T, which include this compound, are 1.59 and 1.44 eV, respectively .Aplicaciones Científicas De Investigación
Organic Solar Cells
This compound has been used in the design and synthesis of novel fused ring electron acceptors for organic solar cells . The compound comprises a central 4,10-bis (hexyloxy)-6,6,12,12-tetrakis (4-hexylphenyl)-6,12-dihydropyreno [1,2- b :6,7- b ′]dithiophene (DDT) donor unit and two flanked 2- (5,6-difluoro-3-oxo-2,3-dihydro-1 H -inden-1-ylidene)malononitrile acceptor units . The introduction of a thiophene bridge unit can markedly broaden the absorption of acceptors and enhance the film absorption coefficient .
Photovoltaic Performance
The photovoltaic performance of these two acceptors was investigated using PBDB-T as the electron donor . Wide photo-current responses extending to 800 nm for PDT based devices and to 900 nm for PDT-T based ones were observed . A power conversion efficiency (PCE) of 7.07% for PBDB-T: PDT based cells was obtained with a Voc of 0.96 V, Jsc of 13.48 mA cm −2 and FF of 54.0% .
Mecanismo De Acción
Target of Action
It is often used as an interfacial material in the construction of perovskite solar cells .
Mode of Action
This compound is employed as an interfacial material to modify the surface of the perovskite film in inverted planar perovskite solar cells (PSCs) . It facilitates fast interfacial charge extraction and efficient trap passivation .
Result of Action
The use of this compound in perovskite solar cells results in a maximum power conversion efficiency of 19.3% without any hysteresis, which is superior to control devices without this compound .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the strong water-resistance ability of the compound significantly enhances the ambient stability of the perovskite solar cells .
Direcciones Futuras
Propiedades
IUPAC Name |
12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H74S4/c1-5-9-13-17-21-47-25-33-51(34-26-47)67(52-35-27-48(28-36-52)22-18-14-10-6-2)57-45-56-58(46-55(57)63-61(67)65-59(71-63)41-43-69-65)68(62-64(56)72-60-42-44-70-66(60)62,53-37-29-49(30-38-53)23-19-15-11-7-3)54-39-31-50(32-40-54)24-20-16-12-8-4/h25-46H,5-24H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNFVSGTHYWQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=CS6)C(C7=C4SC8=C7SC=C8)(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H74S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1019.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



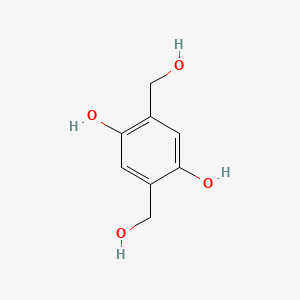
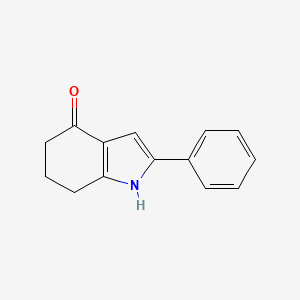
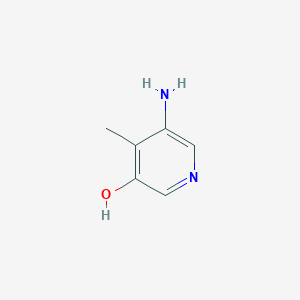
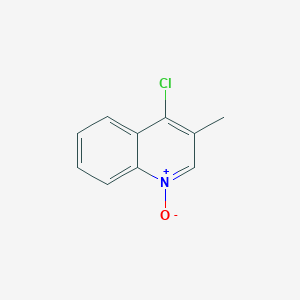
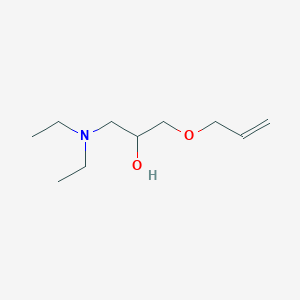

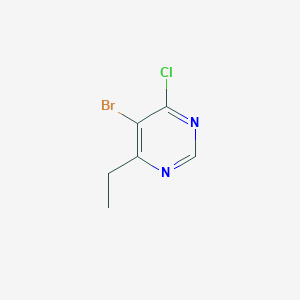
![7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B3187165.png)
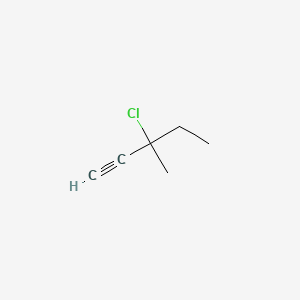

![3-[(4-Bromophenyl)sulfonyl]propanenitrile](/img/structure/B3187187.png)

